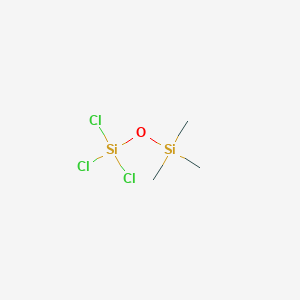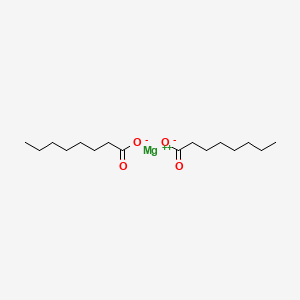
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Vue d'ensemble
Description
“(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid” is a chemical compound with the molecular weight of 234.08 . Its IUPAC name is (2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for “(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid” is 1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid” is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Fluorescence Studies
Fluorescence derivatization of amino acids using related compounds demonstrates potential applications in biochemical assays and molecular biology. For instance, the derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid results in compounds exhibiting strong fluorescence, applicable in biological assays due to their emission wavelengths and good quantum yields (Frade et al., 2007). This suggests that derivatives of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid could serve similar roles in enhancing detection and analysis within biological systems.
Corrosion Inhibition
The exploration of Schiff bases derived from amino acids, like L-Tryptophan, to inhibit corrosion of stainless steel in acidic environments signifies the potential of similar compounds in material science (Vikneshvaran & Velmathi, 2017). Such applications are crucial for extending the life of metals in corrosive conditions, indicating that (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid and its derivatives could be valuable in developing new corrosion inhibitors.
Molecular Docking and Vibrational Studies
Molecular docking and vibrational studies of compounds similar to (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid reveal their potential in pharmacological research and materials science. For example, the investigation of butanoic acid derivatives using DFT methods and molecular docking suggests their inhibition potential against specific biological targets, indicating possible applications in drug design (Vanasundari et al., 2018). This illustrates how structural analogs of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid might be harnessed in developing therapeutic agents.
Anticancer Research
Some derivatives of related compounds have been screened for anticancer activities, underscoring the potential of (S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid in medical research. The synthesis of S-glycosyl and S-alkyl derivatives demonstrating significant in vitro anticancer activities suggests a path for developing new anticancer agents (Saad & Moustafa, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-3-(2,5-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKIMTATYJGPBJ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@@H](C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476502 | |
| Record name | L-2,5-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(2,5-dichlorophenyl)propanoic acid | |
CAS RN |
754971-91-0 | |
| Record name | L-2,5-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















